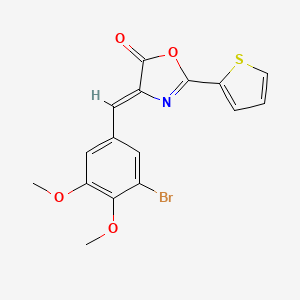![molecular formula C21H16F3NO2 B3456105 2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3456105.png)
2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as BPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a variety of effects on estrogen receptors in the body. In
Mecanismo De Acción
2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a selective estrogen receptor modulator by binding to estrogen receptors in the body. However, unlike other SERMs such as tamoxifen, this compound has a unique binding profile that allows it to selectively activate certain estrogen receptor signaling pathways while inhibiting others. This selective activation of signaling pathways may be responsible for its anti-tumor effects in breast cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-tumor and neuroprotective effects, this compound has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have an effect on bone metabolism and may have potential applications in the treatment of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its unique binding profile, which allows for selective activation of certain estrogen receptor signaling pathways. This can be useful in studying the specific effects of estrogen receptor signaling pathways on various physiological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving 2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research that has received attention is its potential use in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms by which this compound exerts its anti-tumor and neuroprotective effects. Finally, there is potential for the development of new compounds based on the structure of this compound that may have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
2-(4-biphenylyloxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has received significant attention is its potential use in the treatment of breast cancer. This compound has been shown to have anti-tumor effects in breast cancer cells by inhibiting the growth of estrogen receptor-positive breast cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-phenylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO2/c22-21(23,24)17-7-4-8-18(13-17)25-20(26)14-27-19-11-9-16(10-12-19)15-5-2-1-3-6-15/h1-13H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDZETIOVWKWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3456026.png)
![N-(3-chlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3456033.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3456040.png)
![4-{[(3-bromophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3456060.png)
methanone](/img/structure/B3456079.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B3456084.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-isobutyl-3-thiophenecarboxylate](/img/structure/B3456088.png)
![ethyl 2-{[(acetylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B3456089.png)

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3456102.png)

![1-[(4-ethoxy-1-naphthyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3456117.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B3456118.png)
